tert-Butyl 4-fluoro-2-methylpyrrolidine-2-carboxylate
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Overview
Description
tert-Butyl 4-fluoro-2-methylpyrrolidine-2-carboxylate: is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butyl group, a fluorine atom, and a methyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-fluoro-2-methylpyrrolidine-2-carboxylate typically involves the reaction of 4-fluoro-2-methylpyrrolidine with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-fluoro-2-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrrolidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-fluoro-2-methylpyrrolidine-2-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery and development .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for the development of new drugs targeting various diseases, including neurological disorders and cancer .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 4-fluoro-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl 4-methylpyrrolidine-2-carboxylate: Similar structure but lacks the fluorine atom, resulting in different chemical properties and reactivity.
Uniqueness: tert-Butyl 4-fluoro-2-methylpyrrolidine-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H18FNO2 |
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Molecular Weight |
203.25 g/mol |
IUPAC Name |
tert-butyl 4-fluoro-2-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H18FNO2/c1-9(2,3)14-8(13)10(4)5-7(11)6-12-10/h7,12H,5-6H2,1-4H3 |
InChI Key |
PKOBSXGHRUXDKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN1)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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